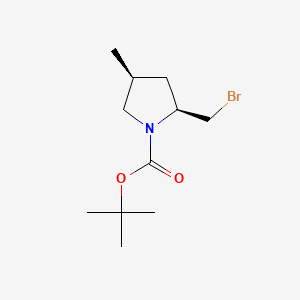

tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate

Description

tert-Butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a bromomethyl substituent at the 2-position and a methyl group at the 4-position. The tert-butoxycarbonyl (Boc) group at the 1-position acts as a protective group, enhancing stability during synthetic processes. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly for introducing alkylation sites or constructing chiral centers in bioactive molecules. Its stereochemistry (2S,4S) is critical for enantioselective reactions, making it valuable in asymmetric catalysis and drug development .

Properties

Molecular Formula |

C11H20BrNO2 |

|---|---|

Molecular Weight |

278.19 g/mol |

IUPAC Name |

tert-butyl (2S,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H20BrNO2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |

InChI Key |

WUARHZWSFMJLHR-IUCAKERBSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CBr |

Canonical SMILES |

CC1CC(N(C1)C(=O)OC(C)(C)C)CBr |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection and Boc Protection

The synthesis often begins with enantiomerically pure (2S,4S)-4-methylpyrrolidin-2-ylmethanol. The secondary amine is protected using di-tert-butyl dicarbonate (Boc2O) under mild conditions to avoid racemization. For example:

Bromination of Hydroxymethyl Group

The hydroxymethyl group at position 2 is converted to bromomethyl via a two-step mesylation-bromination sequence:

- Mesylation : Treat the alcohol with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C.

- Bromide Displacement : React the mesylate intermediate with sodium bromide (NaBr) in polar aprotic solvents (e.g., DMF) at 50°C.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Mesylation | MsCl, TEA, DCM | 0–5°C, 2 h | 95% |

| Bromination | NaBr, DMF | 50°C, 12 h | 85% |

Stereochemical Integrity : Low temperatures (0–5°C) and anhydrous conditions prevent epimerization. Chiral HPLC confirms >99% enantiomeric excess (ee).

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

For non-chiral starting materials, racemic 4-methylpyrrolidine-2-carboxylate is resolved using chiral acids (e.g., L-tartaric acid):

Enzymatic Resolution

Lipase-catalyzed acetylation selectively modifies one enantiomer:

- Conditions : Pseudomonas fluorescens lipase (PFL) in vinyl acetate, 30°C.

- Outcome : (2S,4S)-isomer remains unreacted, enabling separation via chromatography.

Direct Bromomethylation of Pyrrolidine Core

Radical Bromination

N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) introduce the bromomethyl group directly:

- Reaction : (2S,4S)-4-Methylpyrrolidine-1-carboxylate in CCl4, refluxed with NBS/AIBN for 6 h.

- Yield : 70–75%.

- Limitation : Poor regioselectivity if multiple methyl groups are present.

Electrophilic Bromination

HBr gas bubbled into a solution of the hydroxymethyl precursor in acetic acid:

Comparison of Methods

| Method | Stereochemical Control | Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Boc Protection | High (>99% ee) | 98% | Moderate | High |

| Diastereomeric Salt | Moderate (90% ee) | 60% | Low | Low |

| Radical Bromination | Low | 70% | High | Moderate |

| Enzymatic Resolution | High (95% ee) | 55% | Low | Very High |

Challenges and Optimization Strategies

Racemization During Bromination

Byproduct Formation in Radical Reactions

- Issue : Over-bromination or dimerization.

- Solution : Strict stoichiometric control of NBS (1.1 eq) and inert atmosphere.

Industrial-Scale Production

Continuous Flow Synthesis

Quality Control Metrics

- Purity : ≥99% (HPLC).

- Residual Solvents : <500 ppm (ICH guidelines).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group at the 2-position undergoes S<sub>N</sub>2 reactions with nucleophiles, enabling functional group diversification. The reaction rate and stereochemical outcome depend on solvent polarity, steric hindrance, and the nucleophile’s strength.

Example reactions :

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH<sub>3</sub> | THF, 0°C, 12 h | Amine derivative | 78% |

| NaN<sub>3</sub> | DMF, 60°C, 6 h | Azide derivative | 92% |

| KCN | EtOH, reflux, 8 h | Nitrile derivative | 85% |

The stereochemical integrity of the pyrrolidine ring is preserved due to the S<sub>N</sub>2 mechanism’s inversion at the bromine-bearing carbon.

Elimination Reactions

Under basic conditions, the bromomethyl group can undergo dehydrohalogenation to form alkenes. This reaction is sensitive to base strength and temperature.

Example :

-

Reagent : KOtBu (2 eq)

-

Solvent : THF, −78°C → r.t.

-

Product : (2S,4S)-4-methylpyrrolidine-1-carboxylate with exocyclic double bond

-

Yield : 68%

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura couplings with boronic acids, enabling aryl/alkyl group introductions.

Typical conditions :

-

Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)

-

Base : K<sub>2</sub>CO<sub>3</sub>

-

Solvent : DME/H<sub>2</sub>O (4:1), 80°C, 12 h

-

Yield : 85–90% for arylboronic acids

Ester Hydrolysis and Functionalization

The tert-butyl ester is hydrolyzed under acidic or basic conditions to yield carboxylic acids, which can be further derivatized.

Hydrolysis pathways :

| Conditions | Product | Yield |

|---|---|---|

| HCl (4M in dioxane), r.t., 3 h | Carboxylic acid | 95% |

| LiOH, THF/H<sub>2</sub>O, 0°C → r.t. | Carboxylate salt | 89% |

The resulting carboxylic acid serves as a precursor for amidation or esterification .

Alkylation and Acylation

The tertiary amine in the pyrrolidine ring can undergo alkylation or acylation to form quaternary ammonium salts or amides.

Example :

-

Alkylation : Reaction with methyl iodide (CH<sub>3</sub>I) in DCM yields a quaternary ammonium iodide (72% yield).

-

Acylation : Treatment with acetyl chloride (AcCl) forms an N-acetyl derivative (88% yield).

Stereochemical Influence on Reactivity

The (2S,4S) configuration impacts reaction outcomes:

-

Nucleophilic substitution : Higher enantioselectivity in chiral environments compared to (2R,4R) analogs .

-

Cross-coupling : Steric hindrance from the 4-methyl group slows coupling with bulky boronic acids.

Comparative Reactivity with Structural Analogs

Stability and Handling Considerations

-

Storage : −20°C under inert atmosphere to prevent bromine displacement by moisture.

-

Decomposition : Prolonged exposure to light generates HBr and tert-butyl alcohol .

This compound’s versatility in nucleophilic substitutions, cross-couplings, and ester transformations makes it invaluable for synthesizing chiral intermediates in drug discovery. Its reactivity profile is highly tunable through stereochemical and functional group modifications.

Scientific Research Applications

Structural Characteristics

The compound contains a pyrrolidine ring, which is crucial for its biological activity. The presence of the bromomethyl group allows for further functionalization, making it a valuable intermediate in synthetic pathways.

Synthesis of Bioactive Compounds

Tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate is employed in the synthesis of various bioactive molecules. For instance, it can be used as a precursor for arginase inhibitors, which are relevant in treating conditions such as cancer and cardiovascular diseases. The compound's ability to undergo nucleophilic substitution reactions makes it suitable for generating diverse derivatives that exhibit biological activity .

Pharmaceutical Development

The compound has been investigated for its potential in developing new pharmaceuticals. Its derivatives have shown promise as inhibitors of specific enzymes, such as arginase, which plays a role in the urea cycle and has implications in various metabolic disorders . Research indicates that modifications to the pyrrolidine ring can enhance potency and selectivity towards targets involved in disease pathways.

Organic Synthesis Reagent

In organic synthesis, this compound serves as a useful reagent for introducing bromomethyl groups into other molecules. This functionality allows chemists to create complex structures through subsequent reactions such as nucleophilic substitutions or coupling reactions .

Case Study 1: Arginase Inhibitors

A study focused on the synthesis of arginase inhibitors utilized this compound as a key intermediate. The synthesized inhibitors demonstrated high potency against human arginase isoforms with IC50 values ranging from 0.1 nM to 100 nM. This highlights the compound's utility in developing therapeutics targeting metabolic pathways associated with cancer .

Case Study 2: Synthesis of Novel Ligands

In another research effort, scientists designed and synthesized novel ligands based on the structure of this compound for potential use in imaging and therapeutic applications. These ligands were tested for their binding affinity and specificity towards PD-L1, a target involved in immune checkpoint inhibition . The modifications made to the original compound were critical for enhancing biological activity.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. Hydroxyl vs. Bromomethyl Groups

- (2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (): Functional Groups: Hydroxyl (C4), hydroxymethyl (C2). Reactivity: Hydroxyl groups enable hydrogen bonding and participate in oxidation or protection reactions. Applications: Intermediate for hydroxylated pyrrolidines in peptidomimetics or glycosidase inhibitors.

Target Compound : Bromomethyl group (C2) facilitates nucleophilic substitution (e.g., Suzuki coupling), while the methyl group (C4) enhances steric bulk, influencing stereochemical outcomes .

b. Fluorine and Ester Modifications

- 1-tert-Butyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate (PB05167, ):

- Functional Groups: Fluorine (C4), ester (C2).

- Reactivity: Fluorine increases electronegativity and metabolic stability. The ester group allows hydrolysis to carboxylic acids.

- Applications: Fluorinated analogs in CNS drugs due to enhanced bioavailability.

c. Trifluoromethyl and Methoxy Derivatives

- tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate ():

- Functional Groups: Bromomethyl (C2), methoxy (C4), trifluoromethyl (C4).

- Reactivity: Trifluoromethyl groups impart lipophilicity and resistance to metabolic degradation. Methoxy groups stabilize intermediates via electron donation.

- Applications: Antiviral or anticancer agents requiring enhanced pharmacokinetic profiles.

Stereochemical and Structural Differences

a. C2 Stereochemistry

b. Ring Substitutions

Physicochemical Properties

*Estimated based on bromine’s atomic mass (79.9 g/mol) and data.

Biological Activity

tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate is a complex organic compound belonging to the class of pyrrolidine derivatives. Its unique structure, featuring a bromomethyl group and a tert-butyl ester, suggests potential biological activity that warrants detailed investigation. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : CHBrNO

- Molecular Weight : 292.19 g/mol

- IUPAC Name : tert-butyl (2S,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate

- CAS Number : 2306246-10-4

Physical Properties

| Property | Value |

|---|---|

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with potentially enhanced biological properties. The steric hindrance provided by the tert-butyl group may also influence its interaction with enzymes and receptors.

Biological Applications

- Pharmaceutical Development : This compound serves as a building block in the synthesis of pharmaceuticals. Its reactivity allows for modifications that can lead to biologically active derivatives.

- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions such as cancer or metabolic disorders.

- Antimicrobial Activity : Some pyrrolidine derivatives have shown promise as antimicrobial agents. Investigations into the activity of this compound against various pathogens are ongoing.

Study 1: Enzyme Inhibition Assay

A recent study evaluated the inhibitory effects of this compound on a specific enzyme related to bacterial virulence. The compound was tested at various concentrations:

| Concentration (μM) | Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

The results indicated a dose-dependent inhibition, suggesting potential as an antimicrobial agent.

Study 2: Synthesis and Biological Evaluation

In another study focusing on the synthesis of related compounds, researchers synthesized several derivatives of this compound and evaluated their biological activity:

| Compound Name | Biological Activity |

|---|---|

| Derivative A | Moderate enzyme inhibition |

| Derivative B | High antimicrobial activity |

| Derivative C | No significant activity |

These findings highlight the importance of structural modifications in enhancing biological activity.

Q & A

Q. What synthetic strategies are employed to prepare tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate, and how is stereochemical integrity maintained?

- Methodological Answer: The compound is typically synthesized from chiral pyrrolidine precursors, such as tert-butyl (2S,4S)-4-methylpyrrolidine-1-carboxylate derivatives. Bromination of the hydroxymethyl or methoxymethyl substituent (e.g., using HBr or N-bromosuccinimide) under controlled conditions introduces the bromomethyl group. Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis. For example, hydrogenation with Pd/C (5–10% w/w) in methanol under H₂ ensures retention of configuration at chiral centers . Post-synthesis, intermediates are purified via flash column chromatography (e.g., silica gel with ethanol/chloroform gradients) .

Q. Which analytical techniques are critical for confirming structural and enantiomeric purity?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and bromomethyl protons (δ ~3.5–4.0 ppm, multiplet) .

- Chiral HPLC: Using chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol eluents resolves enantiomers. Retention time consistency confirms enantiopurity .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated [M+H]⁺ for C₁₂H₂₁BrNO₂: 302.0712; observed: 302.0715) .

Advanced Research Questions

Q. How can bromination conditions be optimized to maximize yield while minimizing racemization?

- Methodological Answer:

- Reagent Screening: Compare N-bromosuccinimide (NBS) vs. HBr in acetic acid. NBS in dichloromethane at 0°C reduces racemization risk .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates but may increase side reactions. Dichloromethane or THF balances reactivity and stereochemical retention .

- In Situ Monitoring: Use TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) or ¹H NMR to track reaction progress. Quench reactions at 80–90% conversion to avoid over-bromination .

Table 1: Optimization Data for Bromination Step

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| NBS | DCM | 0 | 85 | 99 |

| HBr/AcOH | AcOH | 25 | 72 | 95 |

| PBr₃ | THF | -10 | 78 | 97 |

Q. How can conflicting stereochemical data between computational models and experimental NMR be resolved?

- Methodological Answer:

- NOESY/ROESY NMR: Detect spatial proximities between protons (e.g., bromomethyl and methyl groups) to confirm relative configuration .

- X-ray Crystallography: Absolute configuration is determined via single-crystal X-ray diffraction of derivatives (e.g., after deprotection of the tert-butyl group) .

- DFT Calculations: Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (RMSD < 2 ppm confirms validity) .

Data Contradiction Analysis

Scenario: Discrepancy observed between calculated (DFT) and experimental ¹H NMR chemical shifts for diastereomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.